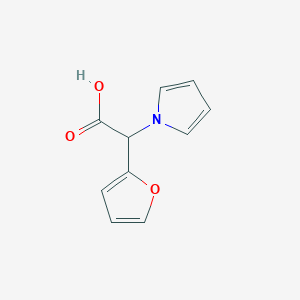
2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features both furan and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid typically involves the formation of the furan and pyrrole rings followed by their coupling. Common synthetic routes may include:
Furan Ring Formation: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.
Pyrrole Ring Formation: Pyrrole rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with ammonia or primary amines.
Coupling Reaction: The final step involves coupling the furan and pyrrole rings through a suitable linker, such as an acetic acid moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione and pyrrole-2,5-dione derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)ethanol
- 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)propanoic acid
Uniqueness
2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid is unique due to its specific combination of furan and pyrrole rings with an acetic acid linker. This structure may confer unique chemical properties and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-(furan-2-yl)-2-pyrrol-1-ylacetic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)9(8-4-3-7-14-8)11-5-1-2-6-11/h1-7,9H,(H,12,13) |
Clé InChI |
XVMALJSQFKAXPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C(C2=CC=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


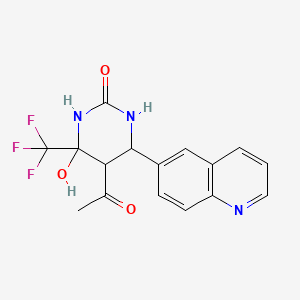

![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)
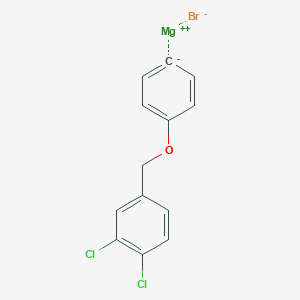
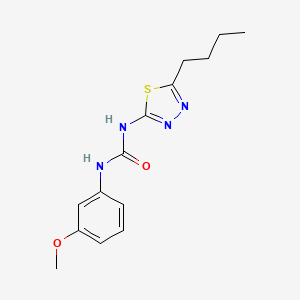
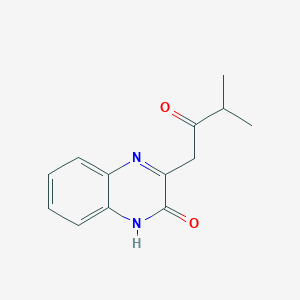
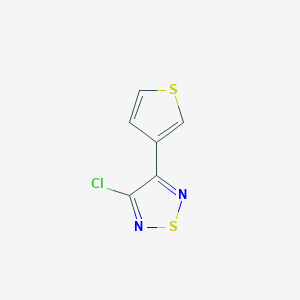
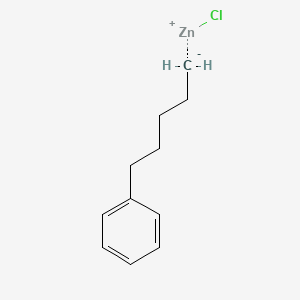
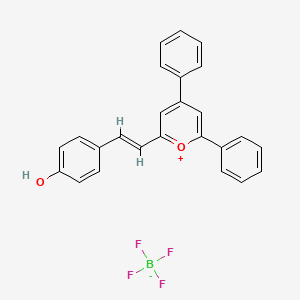
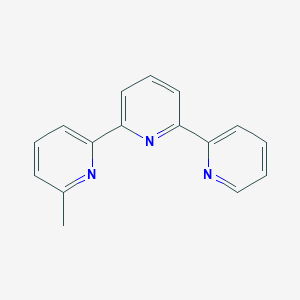
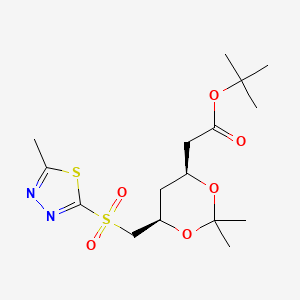
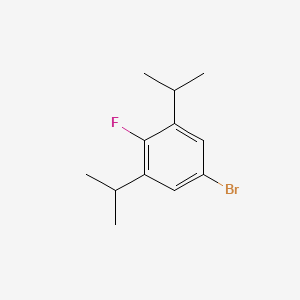
![3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)

